molecular formula C15H22N4 B11742772 N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11742772
M. Wt: 258.36 g/mol
InChI Key: YHTYYPKEAULNCB-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with isopropyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylamino)phenyl]methyl}-2,2-dimethylpropanamide
  • N-{[4-(dimethylamino)phenyl]methyl}-2-(5-methyltetrazol-1-yl)acetamide

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific structural features, such as the presence of both a dimethylamino group and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H22N4/c1-12(2)19-15(9-10-17-19)16-11-13-5-7-14(8-6-13)18(3)4/h5-10,12,16H,11H2,1-4H3

InChI Key

YHTYYPKEAULNCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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